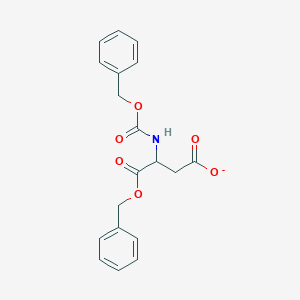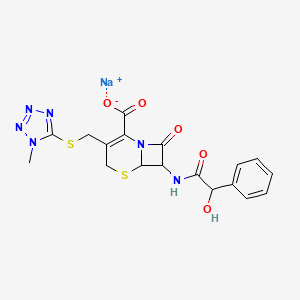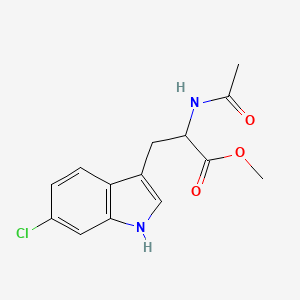
4-Cyclooctenyl Trimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclooctenyl Trimethoxysilane is an organosilicon compound with the chemical formula C11H22O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a cyclooctene ring attached to a silicon atom, which is further bonded to three methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclooctenyl Trimethoxysilane typically involves the hydrosilylation of cyclooctene with trimethoxysilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions usually include:
Temperature: 50-100°C
Solvent: Toluene or other non-polar solvents
Catalyst: Platinum or rhodium complexes
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Continuous flow reactors for better control over reaction conditions
Purification: Distillation or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: 4-Cyclooctenyl Trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and methanol
Condensation: Formation of siloxane bonds through the reaction of silanols
Addition Reactions: Reaction with nucleophiles such as amines or alcohols
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water
Condensation: Catalysts such as acids or bases
Addition Reactions: Nucleophiles like amines, alcohols, under mild conditions
Major Products Formed:
Hydrolysis: Silanols and methanol
Condensation: Siloxane polymers
Addition Reactions: Silane derivatives with functional groups
Scientific Research Applications
4-Cyclooctenyl Trimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and siloxane polymers
Biology: Functionalization of surfaces for biomolecule immobilization
Medicine: Development of drug delivery systems and biomedical coatings
Industry: Used in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism by which 4-Cyclooctenyl Trimethoxysilane exerts its effects involves the hydrolysis of the methoxy groups to form silanols, which can then undergo condensation to form siloxane bonds. These reactions are catalyzed by acids or bases and can occur under mild conditions. The formation of siloxane bonds is crucial for its applications in adhesives and coatings, as it provides strong and durable bonds with various substrates .
Comparison with Similar Compounds
Trimethoxysilane: Similar in structure but lacks the cyclooctene ring, making it less versatile in certain applications.
Triethoxysilane: Contains ethoxy groups instead of methoxy groups, leading to different reactivity and applications.
Glycidoxypropyl Trimethoxysilane: Contains an epoxy group, making it useful for different types of surface modifications.
Uniqueness: 4-Cyclooctenyl Trimethoxysilane is unique due to the presence of the cyclooctene ring, which provides additional reactivity and versatility in its applications. This makes it particularly useful in the synthesis of specialized silane coupling agents and in the functionalization of surfaces for various scientific and industrial applications .
Properties
IUPAC Name |
cyclooct-4-en-1-yl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)11-9-7-5-4-6-8-10-11/h4-5,11H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPUVYZACVLAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCC=CCC1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate](/img/structure/B13395967.png)




![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)



![1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B13396035.png)
![2-Hydroxy-5-methoxy[1,4]benzoquinone](/img/structure/B13396043.png)
![1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole](/img/structure/B13396046.png)
![(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)
